2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride

Description

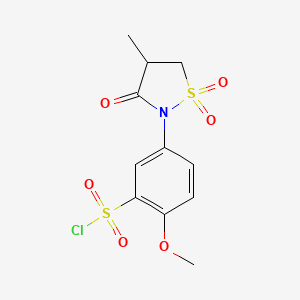

2-Methoxy-5-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride (CAS: 927997-30-6) is a sulfonyl chloride derivative with a molecular formula of C₁₁H₁₂ClNO₆S₂ and a molecular weight of 353.79 g/mol . Its structure comprises:

- A sulfonyl chloride (–SO₂Cl) group at position 1 of the benzene ring.

- A methoxy (–OCH₃) substituent at position 2.

- A 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine ring at position 5, featuring a sulfone (–SO₂–) and a ketone (–C=O) group within the thiazolidine scaffold .

The compound is listed with >95% purity in commercial catalogs, though critical physicochemical properties (e.g., melting point, solubility) remain uncharacterized in the available literature .

Propriétés

IUPAC Name |

2-methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO6S2/c1-7-6-20(15,16)13(11(7)14)8-3-4-9(19-2)10(5-8)21(12,17)18/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRUMWGQPALZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorosulfonic Acid-Mediated Sulfonation

The core sulfonation step employs chlorosulfonic acid (ClSO3H) in a molar ratio of 3.8–4.3:1 relative to the aromatic substrate. For 2-methoxybenzene, the reaction proceeds at 20–30°C with rigorous temperature control to prevent decomposition of the methoxy group. Hydrogen chloride gas evolved during the reaction is absorbed via a two-stage falling-film system to produce 38% hydrochloric acid.

Key Conditions

Diazonium Salt Intermediate Route

An alternative method involves diazotization of 2-methoxy-5-nitroaniline using sodium nitrite (NaNO2) in HCl/AcOH at -5°C, followed by treatment with sulfur dioxide (SO2) and copper(I) chloride (CuCl) to yield the sulfonyl chloride. This approach offers regioselectivity but requires meticulous control of reaction pH and temperature to avoid diazonium salt decomposition.

Synthesis of 4-Methyl-1,2-Thiazolidine-1,1,3-Trione

Cyclization of N-Acetyl-2-Amino-4-Methylthiazole

The thiazolidinone ring is formed by treating N-acetyl-2-amino-4-methylthiazole with chlorosulfonic acid at 50–60°C for 6 hours. The reaction proceeds via intramolecular cyclization, with acetic acid acting as a proton scavenger.

Reaction Profile

Oxidation of 2-Mercaptopyridine Derivatives

A complementary route involves Oxone®-mediated oxidation of 2-mercaptopyridine in methanol with potassium bromide (KBr), yielding brominated intermediates that undergo cyclization to the thiazolidinone. This method is advantageous for scalability but requires extended reaction times (12 hours).

Coupling of Thiazolidinone to the Sulfonated Benzene

Nucleophilic Aromatic Substitution

The thiazolidinone is introduced at position 5 of the benzene ring via nucleophilic substitution. The sulfonyl chloride group activates the ring, facilitating attack by the thiazolidinone’s nitrogen atom.

Conditions

Ullmann-Type Coupling

For less reactive substrates, a copper-catalyzed Ullmann coupling is employed. Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C facilitate the coupling, though this method risks decomposition of the sulfonyl chloride group.

Purification and Stabilization

Acid Washing and Crystallization

Post-reaction mixtures are washed with pre-cooled (0°C) brine and 50% sulfuric acid to remove inorganic byproducts. The sulfonyl chloride is stabilized by storage under argon at -20°C, reducing decomposition to 18% over one week.

Vacuum Distillation

Final purification involves vacuum distillation at 150°C and -0.098 MPa, yielding colorless oily liquid. For crystalline products, recrystallization from diethyl ether at -78°C is preferred.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with residual solvents below ICH limits.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.

Oxidation and Reduction: The thiazolidinone ring can participate in redox reactions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides or sulfonate esters, while hydrolysis results in sulfonic acids .

Applications De Recherche Scientifique

Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the most significant applications of this compound is its role as an inhibitor of PTPs, particularly PTP-1B. PTPs are crucial in regulating cellular signaling pathways, and their dysregulation is associated with various diseases, including diabetes and cancer. The inhibition of PTP-1B can lead to increased insulin sensitivity and has implications for the treatment of type 2 diabetes .

Anticancer Activity

Research indicates that compounds related to thiazolidinones exhibit anticancer properties. The ability of 2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride to modulate cell signaling pathways may contribute to its potential effectiveness in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound involves the reaction of appropriate thiazolidinone precursors with sulfonyl chlorides. Various derivatives have been synthesized to enhance efficacy and selectivity against specific targets. For instance, modifications at the thiazolidinone ring can lead to compounds with improved biological profiles .

Case Study 1: Diabetes Treatment

A study demonstrated that derivatives of 2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene exhibited significant inhibition of PTP-1B activity. In vitro assays showed that these derivatives improved glucose uptake in insulin-resistant cells, highlighting their potential as therapeutic agents for diabetes .

Case Study 2: Antitumor Activity

Another investigation focused on the anticancer effects of this compound. In vitro studies revealed that it induced apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be a promising lead in developing new anticancer drugs .

Mécanisme D'action

The mechanism by which 2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to enzyme inhibition. The thiazolidinone ring may also interact with biological receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

Sulfonyl Chlorides with Heterocyclic Substituents

Key Observations :

- The trioxo-thiazolidine group in the target compound introduces strong electron-withdrawing effects, enhancing the reactivity of the sulfonyl chloride group compared to oxazole or isoindolinone analogues .

- The presence of sulfur in both the thiazolidine and sulfonyl chloride groups may improve stability in polar solvents compared to oxygen-rich analogues .

Ethoxy-Substituted Sulfonyl Chlorides

Examples from ABChem’s catalog ():

- 2-Ethoxy-5-(4-nitrobenzamido)benzene-1-sulfonyl chloride (C₁₅H₁₃ClN₂O₆S, MW 408.79): Nitro groups enhance electrophilicity but may reduce solubility in aqueous media.

Comparison :

Functional Group Derivatives

Sulfonamide Derivatives

The compound N-(4-acetylphenyl)-2-methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide (C₁₉H₂₀N₂O₇S₂, MW 452.50) is a direct derivative of the target compound, formed by replacing –SO₂Cl with –SO₂NH–C₆H₄–COCH₃ . This highlights the utility of the sulfonyl chloride group in synthesizing bioactive sulfonamides, a common motif in drug development.

Reactivity Insight :

Agrochemical Analogues

Sulfonylurea herbicides like metsulfuron methyl (C₁₄H₁₅N₅O₆S, MW 381.36) share a sulfonyl group linked to a triazine ring (). While structurally distinct, these compounds underscore the importance of sulfonyl moieties in agrochemical design. The target compound’s trioxo-thiazolidine group may offer unique herbicidal or fungicidal activity, though this remains unexplored in the available evidence.

Research and Application Gaps

- Physicochemical Data : Density, solubility, and thermal stability data are absent for the target compound, limiting industrial applicability assessments .

- Biological Activity: No studies compare its bioactivity with analogues like oxazole- or isoindolinone-containing sulfonyl chlorides.

- Synthetic Routes : General procedures for similar compounds (e.g., coupling reactions in ) suggest plausible methodologies, but explicit synthetic details for the target are lacking.

Activité Biologique

2-Methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound, belonging to the sulfonamide class, has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The molecular structure of the compound can be described as follows:

- IUPAC Name : N-(5-methoxy-2-methylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonamide

- Molecular Formula : C18H20N2O6S2

- Molecular Weight : 408.49 g/mol

Biological Activity Overview

The biological activities of 2-methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride have been investigated in various studies. The key findings regarding its biological activity include:

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone moieties exhibit promising antimicrobial properties. For instance:

- In vitro Antitubercular Activity : Compounds similar to this sulfonamide have shown significant activity against Mycobacterium tuberculosis strains with IC90 values ranging from 0.058 to 0.22 µg/mL. These findings suggest that the thiazolidinone structure contributes to the inhibition of bacterial growth .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The thiazolidinone derivatives have been reported to exhibit such effects by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound .

Table 1: Summary of Biological Activities

Detailed Findings

A study investigating various thiazolidinone derivatives found that modifications on the benzene ring significantly influenced their biological activities. The most active compounds were evaluated for cytotoxicity against several cancer cell lines (MCF-7, HCT116, A549) and demonstrated low toxicity levels, indicating their potential as safe therapeutic agents .

The mechanism by which 2-methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Pathways : Thiazolidinones are known to inhibit specific enzymes involved in bacterial metabolism.

- Modulation of Immune Responses : By affecting cytokine production and inflammatory mediators, these compounds can reduce inflammation effectively.

Q & A

Q. Can the sulfonyl chloride group be selectively modified in the presence of the trioxo-thiazolidine moiety?

- Methodology : Yes. The trioxo group’s electron-withdrawing nature deactivates the thiazolidine ring toward electrophiles, allowing selective substitution at the sulfonyl chloride. Use mild bases (e.g., Et₃N) in anhydrous THF to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.